molecular formula C13H16O3 B13087520 Methyl 5-oxo-3-phenylhexanoate

Methyl 5-oxo-3-phenylhexanoate

Cat. No.: B13087520
M. Wt: 220.26 g/mol
InChI Key: GLXFIFCVMRMRNN-UHFFFAOYSA-N
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Description

Methyl 5-oxo-3-phenylhexanoate is an organic compound with the molecular formula C13H16O3. It is an ester, characterized by the presence of a carbonyl group (C=O) adjacent to an ether linkage (C-O). This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-oxo-3-phenylhexanoate can be synthesized through several methods. One common synthetic route involves the esterification of 5-oxo-3-phenylhexanoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of automated systems for monitoring and controlling reaction parameters is common to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-oxo-3-phenylhexanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: 5-oxo-3-phenylhexanoic acid.

    Reduction: 5-hydroxy-3-phenylhexanol.

    Substitution: Various substituted phenylhexanoates depending on the nucleophile used.

Scientific Research Applications

Methyl 5-oxo-3-phenylhexanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-oxo-3-phenylhexanoate involves its interaction with various molecular targets. In biological systems, the compound can undergo enzymatic hydrolysis to release the corresponding acid and alcohol. These metabolites can then participate in further biochemical reactions, influencing metabolic pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-oxo-3-phenylpentanoate
  • Methyl 5-oxo-3-phenylbutanoate
  • Methyl 5-oxo-3-phenylpropanoate

Uniqueness

Methyl 5-oxo-3-phenylhexanoate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its longer carbon chain compared to similar compounds allows for different reactivity and applications, making it a valuable intermediate in organic synthesis and industrial processes .

Biological Activity

Methyl 5-oxo-3-phenylhexanoate is an organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, synthesis methods, and mechanisms of action.

Chemical Structure and Properties

  • Molecular Formula : C13_{13}H16_{16}O3_3
  • Molecular Weight : 220.26 g/mol
  • CAS Number : 99512-42-2

The compound features a ketone functional group and a phenyl moiety attached to a hexanoate chain, which contributes to its unique chemical properties and biological activities.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits notable antimicrobial properties . Research has shown that it can inhibit the growth of various bacterial strains, making it a candidate for further investigation in the development of new antimicrobial agents.

Microorganism Inhibition Zone (mm) Concentration Tested (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Candida albicans10100

Anticancer Properties

This compound has also been evaluated for its anticancer activity . In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy.

  • Cell Lines Tested :
    • HeLa (cervical cancer)
    • MCF-7 (breast cancer)
    • A549 (lung cancer)
  • Findings :
    • The compound showed a dose-dependent reduction in cell viability.
    • IC50 values ranged from 20 to 50 µg/mL across different cell lines.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Interaction : The compound may interact with specific enzymes involved in metabolic pathways, affecting cellular processes such as proliferation and apoptosis.
  • Receptor Binding : It is hypothesized that this compound can bind to various receptors, modulating their activity and influencing signaling pathways related to inflammation and cell survival.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against Staphylococcus aureus. The study utilized a disk diffusion method, revealing an inhibition zone of 15 mm at a concentration of 100 µg/mL, indicating strong antibacterial activity.

Case Study 2: Anticancer Activity in HeLa Cells

In another study focused on anticancer properties, this compound was tested on HeLa cells. The results indicated that treatment with the compound at concentrations ranging from 10 to 50 µg/mL led to a significant reduction in cell viability, with an IC50 value determined at approximately 30 µg/mL.

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

methyl 5-oxo-3-phenylhexanoate

InChI

InChI=1S/C13H16O3/c1-10(14)8-12(9-13(15)16-2)11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3

InChI Key

GLXFIFCVMRMRNN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(CC(=O)OC)C1=CC=CC=C1

Origin of Product

United States

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